2'-Fluoro-2'-deoxyadenosine

説明

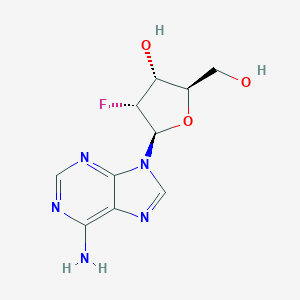

2'-Fluoro-2'-deoxyadenosine (2'-F-dA) is a nucleoside analog characterized by substitution of the 2'-hydroxyl group with fluorine. This modification enhances metabolic stability and resistance to enzymatic degradation, making it a promising candidate in antiviral and anticancer therapies . Its mechanism of action includes incorporation into viral or cellular DNA/RNA, leading to chain termination or mutagenesis, thereby disrupting replication . Additionally, 2'-F-dA serves as a biochemical tool to study DNA repair mechanisms and enzyme-substrate interactions .

特性

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYYPTJWJBEXBC-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982712 | |

| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64183-27-3 | |

| Record name | 2'-Fluoro-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE typically involves the fluorination of a suitable precursor, such as 2’,3’-dideoxyadenosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE involves scaling up the synthetic route while ensuring high purity and yield. This may include optimizing reaction conditions, such as temperature and solvent choice, and employing purification techniques like recrystallization or chromatography to isolate the desired product .

化学反応の分析

Types of Reactions: 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different nucleoside analogs.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products:

Oxidation: Formation of 2’-oxo-2’,3’-deoxyadenosine.

Reduction: Formation of 2’,3’-dideoxyadenosine.

Substitution: Formation of 2’-azido-2’,3’-deoxyadenosine or 2’-thiol-2’,3’-deoxyadenosine.

科学的研究の応用

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

F-dA is a key component in the development of nucleoside reverse transcriptase inhibitors (NRTIs), which are critical in the treatment of HIV. A notable derivative, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), has shown remarkable antiviral activity. EFdA exhibits a unique mechanism that enhances its incorporation into viral DNA while reducing susceptibility to deamination by adenosine deaminase, thus prolonging its efficacy against HIV-1 .

Table 1: Efficacy of EFdA Against HIV-1

Treatment of COVID-19 and Other Viral Infections

Recent studies have highlighted the use of fluorinated nucleosides, including F-dA, in treating viral infections such as COVID-19. The compound azvudine, derived from 2'-fluorinated nucleosides, has been approved for clinical use against COVID-19 and HIV . The introduction of fluorine at the 2' position alters the pharmacokinetics and enhances antiviral activity through improved binding to viral enzymes.

Antitumor Applications

Fluorinated nucleosides have also been investigated for their anticancer properties. Research indicates that F-dA derivatives can inhibit tumor growth by interfering with nucleic acid synthesis in cancer cells. For instance, 2'-deoxy-2'-fluorocytidine (FdC) has demonstrated significant cytotoxic effects against various cancer cell lines due to its ability to incorporate into DNA and disrupt replication processes .

Case Study: Antitumor Activity of FdC

In vitro studies showed that FdC reduced HCV replicon RNA levels with an effective concentration (EC90) of 5.0 μM while maintaining low cytotoxicity (CC50 > 100 μM) . This suggests a favorable therapeutic window for using FdC in clinical settings.

Oligonucleotide Therapeutics

The incorporation of 2'-F-modified nucleotides into oligonucleotide therapeutics has been extensively studied. These modifications enhance metabolic stability and reduce off-target effects, making them suitable for applications in gene therapy and RNA interference technologies.

GalNAc-siRNA Conjugates

Studies involving GalNAc-conjugated siRNAs have shown that 2'-F-nucleotides improve delivery and efficacy while minimizing toxicity. In a two-year carcinogenicity study, no significant accumulation of 2'-F-monomers was observed, indicating a favorable safety profile for these compounds .

作用機序

2’-β-フルオロ-2’,3’-デオキシアデノシンは、主にDNAまたはRNAへの組み込みを介して効果を発揮し、核酸合成中の鎖の停止を引き起こします。この機序は、がん細胞やウイルス感染細胞などの急速に分裂する細胞に対して特に効果的です。 この化合物は、DNAポリメラーゼや逆転写酵素などの酵素を標的とし、その活性を阻害し、遺伝物質の複製を防ぎます .

類似化合物:

2’,3’-ジデオキシアデノシン: フッ素原子を持たず、安定性が低い。

2’-フルオロ-2’-デオキシアデノシン: 類似した構造を持つが、3’-デオキシ修飾がない。

2’-アジド-2’,3’-デオキシアデノシン: フッ素の代わりにアジド基を含んでいます。

独自性: 2’-β-フルオロ-2’,3’-デオキシアデノシンは、フッ素置換とデオキシ修飾の組み合わせにより、抗ウイルス剤および抗がん剤としての安定性と有効性を高めており、独自のものです。 ウイルス複製を阻害し、がん細胞のアポトーシスを誘導する能力により、治療応用のための有望な候補となっています .

類似化合物との比較

Comparison with Cladribine (2'-Chloro-2'-deoxyadenosine, CdA)

Cladribine (CdA), a clinically established nucleoside analog, differs from 2'-F-dA by substituting 2'-hydroxyl with chlorine. Key distinctions include:

2'-F-dA derivatives, such as clofarabine (CAFdA, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine), demonstrate superior phosphorylation kinetics and cytotoxicity compared to CdA, particularly in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) cells .

Comparison with Clofarabine (CAFdA)

Clofarabine, a second-generation hybrid of CdA and fludarabine, incorporates both 2'-fluoro and 2'-chloro modifications. Key differences from 2'-F-dA include:

Clofarabine’s dual substitution enhances its ability to inhibit ribonucleotide reductase, depleting dNTP pools and inducing apoptosis more effectively than 2'-F-dA .

Comparison with Fludarabine (2-Fluoro-arabinosyladenine)

Fludarabine, an arabinosyl nucleoside, differs from 2'-F-dA in sugar configuration and therapeutic targets:

Fludarabine’s arabinose configuration limits its incorporation into DNA, favoring RNA-targeted effects, whereas 2'-F-dA’s deoxyribose structure enhances DNA-directed activity .

Comparison with Other Fluorinated Analogs

a. PSI-6130 (2'-Deoxy-2'-fluoro-2'-C-methylcytidine)

- Structural Difference : 2'-C-methyl + 2'-fluoro modifications.

- Application : Antiviral (HCV), inhibits RNA-dependent RNA polymerase.

- Key Contrast : Unlike 2'-F-dA, PSI-6130’s 2'-C-methyl group prevents chain termination, enabling competitive inhibition without DNA incorporation .

b. Cl-F-ara-A (2-Chloro-2'-fluoro-arabinofuranosyladenine)

- Mechanism : Triphosphate form inhibits DNA polymerase α (Ki = 1 µM) and induces chain termination.

- Cytotoxicity : EC₅₀ = 5 nM in K562 cells, lower than 2'-F-dA in similar models .

Enzymatic Interactions and Resistance

- Phosphorylation by dCK : 2'-F-dA and its analogs exhibit higher dCK affinity (Km = 2.5 µM) compared to CdA (Km = 5.6 µM), enhancing activation in leukemic cells .

- Resistance Mechanisms : Reduced dCK activity or overexpression of efflux transporters (e.g., MRP7) confer cross-resistance to 2'-F-dA, CdA, and clofarabine .

生物活性

2'-Fluoro-2'-deoxyadenosine (F-ara-A) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 269.23 g/mol

- Structure : F-ara-A is characterized by a fluorine atom at the 2' position of the ribose sugar, which alters its interaction with nucleic acid polymerases and affects its biological activity.

The biological activity of this compound primarily stems from its role as a nucleoside analog. It incorporates into DNA and RNA, leading to chain termination during replication. This mechanism is particularly relevant in the context of viral infections and cancer cell proliferation.

Key Mechanisms:

- Inhibition of Viral Replication : F-ara-A acts as a reverse transcriptase (RT) inhibitor, effectively blocking the replication of HIV-1 by incorporating into the viral DNA and terminating the chain elongation process .

- Cytotoxicity in Cancer Cells : The compound has demonstrated cytotoxic effects on various cancer cell lines by disrupting normal DNA synthesis, leading to apoptosis .

Antiviral Activity

- HIV Inhibition : In studies, F-ara-A has shown potent antiviral activity against HIV, with IC values in the subnanomolar range. It functions as both an immediate and delayed chain terminator depending on the substrate sequence used during reverse transcription .

- Influenza Virus : Recent research has explored the potential of F-ara-A derivatives as inhibitors of influenza virus replication. While initial results showed modest activity, further optimization is ongoing to enhance efficacy against this RNA virus .

Anticancer Activity

F-ara-A has been evaluated for its anticancer properties across various studies:

-

Cell Line Studies : The compound exhibited significant cytotoxicity against leukemia and solid tumor cell lines, indicating its potential as an anticancer agent .

Cell Line IC (μM) K562 (Leukemia) 0.5 A549 (Lung Cancer) 1.2

Case Studies

- Clinical Trials for HIV Treatment :

- Investigations in Oncology :

Q & A

Q. What are the established methods for synthesizing 2'-F-dA?

- Enzymatic Conversion : 2'-F-dA can be synthesized via nucleoside deoxyribosyltransferase (NDT)-mediated transglycosylation using 2'-fluoro-2'-deoxyuridine (2FDU) as a donor substrate .

- Chemical Synthesis : Improved routes employ tetrahydropyranyl (THP) protecting groups to enhance regioselectivity during fluorination. Post-synthetic deprotection yields high-purity 2'-F-dA .

- Key Considerations : Monitor reaction progress using HPLC or LC-MS to ensure minimal byproduct formation.

Q. How should 2'-F-dA be stored and handled to ensure stability and safety?

- Storage : Store as a powder at -20°C (stable for 3 years) or in DMSO at -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles .

- Safety Precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention .

Q. What are the primary applications of 2'-F-dA in oligonucleotide research?

- RNA Hybridization : 2'-F-dA is incorporated into 2'-deoxy-2'-fluoro-modified oligonucleotides to enhance binding affinity and nuclease resistance for antisense or siRNA applications .

- Experimental Tip : Optimize phosphoramidite chemistry during solid-phase synthesis to maximize coupling efficiency.

Advanced Research Questions

Q. How does the enzymatic conversion of 2'-F-dA to 2-fluoroadenine (FAde) influence its anticancer activity?

- Mechanism : In tumors expressing E. coli purine nucleoside phosphorylase (PNP), 2'-F-dA is cleaved to FAde, a potent cytotoxin.

- Methodology :

- Validate PNP expression in cell lines via Western blot or qPCR.

- Measure FAde cytotoxicity using ATP-based viability assays (e.g., CellTiter-Glo®) .

Q. What experimental strategies are used to study the metabolic fate of 2'-F-dA in hepatocytes?

- Metabolite Tracking : Incubate 2'-F-dA with primary human hepatocytes and analyze intracellular triphosphate metabolites (e.g., 2'-F-dA-TP) via LC-MS/MS .

- Kinetic Analysis : Use tritium-labeled 2'-F-dA to quantify uptake rates and enzyme kinetics (e.g., deaminase activity) .

Q. How can radiosynthesis techniques enhance 2'-F-dA applications in imaging?

- 18F-Labeling : Automated synthesis routes (e.g., nucleophilic substitution with K[18F]/K222) yield 2'-[18F]-F-dA for PET imaging. Purify via reverse-phase HPLC .

- Validation : Confirm radiochemical purity (>95%) and stability in physiological buffers.

Q. What factors influence the glycosidic bond stability of 2'-F-dA in structural studies?

- Tandem MS Analysis : Compare gas-phase fragmentation patterns of 2'-F-dA with non-fluorinated analogs to assess fluorine-induced stabilization .

- Computational Modeling : Use density functional theory (DFT) to predict sugar puckering (C2'-endo vs. C3'-exo) and bond stability .

Q. How do resistance mutations impact 2'-F-dA analogs in antiviral therapy?

- Case Study : 4'-Ethynyl-2'-F-dA shows high genetic barrier against HIV-1 reverse transcriptase (RT) mutations (e.g., K65R, M184V).

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。